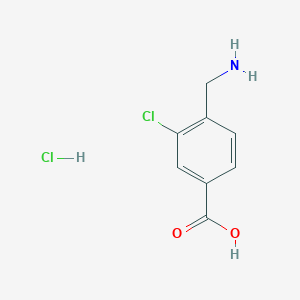![molecular formula C6H9NO B13451940 5-Methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13451940.png)
5-Methyl-2-azabicyclo[2.1.1]hexan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-azabicyclo[211]hexan-3-one is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within a bicyclo[211]hexane framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-azabicyclo[2.1.1]hexan-3-one typically involves a [2 + 2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks, which can then be derivatized through numerous transformations . For instance, the intramolecular chloride displacement reaction, when subjected to potassium tert-butoxide at 65°C, yields the protected azabicyclo[2.1.1]hexane .
Industrial Production Methods: Industrial production methods for this compound are still under exploration. the modular approach using photochemistry for [2 + 2] cycloaddition is promising for scalable production .
化学反応の分析
Types of Reactions: 5-Methyl-2-azabicyclo[2.1.1]hexan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
科学的研究の応用
5-Methyl-2-azabicyclo[2.1.1]hexan-3-one has diverse applications in scientific research:
作用機序
The mechanism of action of 5-Methyl-2-azabicyclo[2.1.1]hexan-3-one involves its interaction with molecular targets through its unique bicyclic structure. This structure allows it to act as a versatile electrophile in ring-opening reactions with various nucleophiles . The compound’s rigid framework can bias it into preferred active conformations, enhancing its efficacy in medicinal applications .
類似化合物との比較
2-Azabicyclo[2.1.1]hexane: A precursor to conformationally constrained β-amino acids.
Azabicyclo[2.1.1]hexane Piperazinium Salt: Used in medicinal chemistry for ligand-directed degraders.
Uniqueness: 5-Methyl-2-azabicyclo[2.1.1]hexan-3-one stands out due to its methyl substitution, which can influence its reactivity and interaction with molecular targets. This makes it a valuable compound for developing new pharmaceuticals and bio-active molecules .
特性
分子式 |
C6H9NO |
|---|---|
分子量 |
111.14 g/mol |
IUPAC名 |
5-methyl-2-azabicyclo[2.1.1]hexan-3-one |
InChI |
InChI=1S/C6H9NO/c1-3-4-2-5(3)7-6(4)8/h3-5H,2H2,1H3,(H,7,8) |
InChIキー |
JNOVNENTYJMTNA-UHFFFAOYSA-N |
正規SMILES |
CC1C2CC1NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


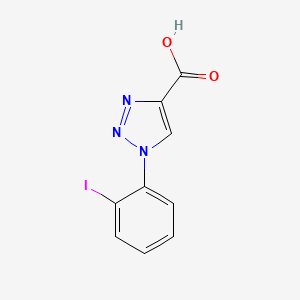
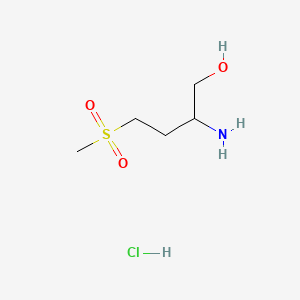
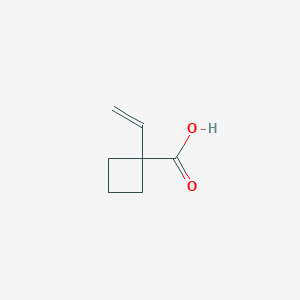
![3-{[(Tert-butoxy)carbonyl]amino}-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13451886.png)

![(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13451896.png)
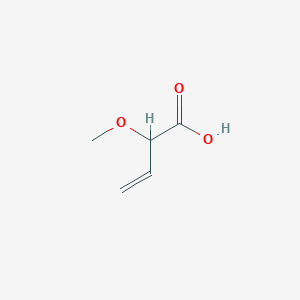

![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)

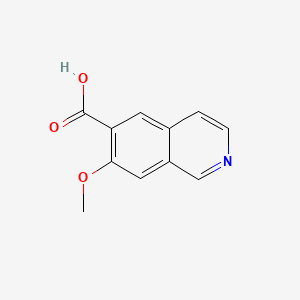

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid](/img/structure/B13451939.png)
